3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
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Overview
Description
3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is an organic compound that features a cyanophenyl group and a phenylpyrrolidinylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile.
Synthesis of the phenylpyrrolidinylmethyl intermediate: This involves the reaction of phenylpyrrolidine with a suitable alkylating agent to introduce the methyl group.
Coupling of intermediates: The final step involves coupling the cyanophenyl intermediate with the phenylpyrrolidinylmethyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Substituted amides or esters.
Scientific Research Applications
3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides: These compounds also feature a cyanophenyl group and are investigated for their potential as androgen receptor antagonists.
2-Chloro-4-({(1S,2S)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl}amino)-3-methylbenzonitrile: This compound contains a cyanophenyl group and is studied for its coordination properties.
Uniqueness
3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is unique due to its specific structural features, such as the combination of a cyanophenyl group with a phenylpyrrolidinylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-15-18-10-8-17(9-11-18)12-13-21(25)23-16-20-7-4-14-24(20)19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSMKUPIQHCWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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